Methyl 3-[(2-aminoethyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanoic acid and contains an aminoethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-hydroxyethyl)sulfanyl]propanoate
- Methyl 3-[(2-methylaminoethyl)sulfanyl]propanoate
- Methyl 3-[(2-ethylaminoethyl)sulfanyl]propanoate
Uniqueness
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Biological Activity
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate, also known by its CAS number 31163-57-2, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C₆H₁₃N₁O₂S
- Molecular Weight : 163.24 g/mol
- IUPAC Name : this compound
- Appearance : Liquid
- Storage Conditions : Room temperature
This compound exhibits biological activity primarily through its interaction with various cellular pathways. Its sulfanyl group may contribute to redox reactions, influencing cellular signaling mechanisms. Research indicates that compounds with similar structures can modulate enzyme activities and influence cell proliferation and apoptosis.
Biological Activities
-
Antitumor Activity :
- A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce cell cycle arrest and apoptosis in certain cancer types, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
-
Antimicrobial Effects :
- Preliminary assays showed that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness varied based on concentration and the specific microbial target.
-
Neuroprotective Properties :
- In neuropharmacological studies, this compound demonstrated protective effects against neurotoxicity induced by various agents, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of this compound on human colon cancer cells (DLD1). The compound was administered at varying concentrations (0, 10, 20, 50 μM) over a period of 48 hours. The findings are summarized in Table 1:
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 70 |
50 | 40 |
The results indicate a dose-dependent decrease in cell viability, supporting the hypothesis that this compound can effectively inhibit cancer cell growth.
Case Study 2: Antimicrobial Activity
In assessing antimicrobial properties, a disc diffusion method was employed against Staphylococcus aureus and Escherichia coli. The inhibition zones were measured as follows:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These results suggest that this compound possesses significant antimicrobial activity, warranting further exploration for potential therapeutic applications.
Research Findings
Recent literature has highlighted various biological activities associated with this compound:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for tumor growth and survival.
- Cellular Uptake Mechanisms : Studies indicate that the compound is efficiently taken up by cells, which may enhance its therapeutic efficacy.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
InChI Key |
LARGPGMAIZMTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.